(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride
Description
(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one hydrochloride is a chiral piperidin-4-one derivative characterized by a benzyl group at the N1 position and methyl substituents at the C3 and C5 positions. Its stereochemistry (3R,5S) confers distinct conformational and physicochemical properties, making it relevant in pharmaceutical and synthetic chemistry. The compound is supplied globally by multiple vendors, including Kanto Reagents, TRC, and CymitQuimica, with availability in varying purities (e.g., 96%) and quantities (1 mg to 5 g) .
Properties
IUPAC Name |
(3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPBCRJBKZTFZ-IWKKHLOMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1=O)C)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a diketone precursor using a chiral reducing agent. The reaction conditions often include controlled temperature and pH to optimize yield and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of biocatalysts, such as carbonyl reductases, has also been explored to achieve high enantioselectivity and yield in the production process .
Chemical Reactions Analysis
Amide Coupling Reactions
(3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one serves as a precursor in peptide coupling reactions. For example:
-
HBTU-mediated coupling : Reacting with Boc-7-hydroxy-d-Tic (tert-butoxycarbonyl-protected 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in acetonitrile (CH₃CN) using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (NEt₃) yields substituted tetrahydroisoquinoline carboxamides .
-
EDC·HCl/HOBt coupling : In dichloromethane (CH₂Cl₂), EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) facilitate coupling with Boc-protected amines, followed by HCl-mediated deprotection to form dihydrochloride salts .
Deprotection and Salt Formation
-
Boc deprotection : The Boc-protected intermediates are cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in methanol, yielding free amines that form stable hydrochloride salts .
-
Crystallization : Final compounds are purified via silica gel chromatography and crystallized from methanol/HCl mixtures .
Stereochemical Influence on Reactivity
The stereochemistry of the piperidine ring critically affects reaction outcomes:
The (3R,5S) configuration enhances interactions with target proteins via hydrogen bonding (hydroxyl group) and hydrophobic packing (methyl group) .
Solvent and Reagent Compatibility
Data from process optimization studies :
| Solvent Class | Examples | Compatibility |
|---|---|---|
| Halogenated | CH₂Cl₂, chloroform | High |
| Hydrocarbon | Toluene, cyclohexane | Moderate |
| Polar aprotic | CH₃CN, DMF | High |
| Coupling Agent | Yield Improvement |
|---|---|
| HBTU | 85–92% |
| EDC·HCl/HOBt | 78–88% |
| DCC | <70% (due to side reactions) |
Stability and Byproduct Analysis
Scientific Research Applications
Medicinal Chemistry
(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride has been studied for its potential as an enzyme inhibitor, which could be valuable in drug development. Its interactions with various biological targets suggest therapeutic effects in several areas:
- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which may lead to treatments for conditions such as anxiety, depression, and cognitive decline associated with Alzheimer's disease .
- Metabolic Disorders : Research indicates potential applications in obesity management and diabetes treatment by enhancing glucose tolerance and reducing appetite .
Biomedical Imaging
The compound is integrated into donor–acceptor–donor molecular structures to create near-infrared region (NIR-II) fluorescent dyes. These dyes enhance non-invasive imaging techniques, providing high resolution and sensitivity for biomedical diagnostics.
Nanotechnology
In the field of nanotechnology, this compound is utilized in the synthesis of silver nanoparticles (AgNPs). These nanoparticles are notable for their unique physiochemical properties and have applications across various sectors including:
- Pharmaceuticals : AgNPs are used for drug delivery systems.
- Agriculture : They serve as antimicrobial agents to protect crops.
- Food Industry : Their application extends to food preservation techniques.
Case Study 1: Enzyme Inhibition
Research conducted on the compound's ability to inhibit specific enzymes has demonstrated its effectiveness in biochemical assays. For instance, studies indicated that it could modulate the activity of enzymes involved in neurotransmitter metabolism, leading to enhanced therapeutic outcomes for mood disorders .
Case Study 2: NIR-II Fluorescent Dyes
A study published in a peer-reviewed journal highlighted the synthesis of NIR-II fluorescent dyes using this compound. These dyes were tested in vivo for imaging tumor cells, showcasing improved imaging contrast compared to traditional methods.
Mechanism of Action
The mechanism of action of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of (3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one Hydrochloride and Analogs
Key Observations:
Stereochemical Variations : The (3R,5S) configuration distinguishes the target compound from its diastereomer (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one (CAS 324769-03-1), which may exhibit divergent biological activity or crystallographic behavior .
Substituent Positioning : Analogs like 1-benzyl-4-methylpiperidin-3-one (CAS 1303968-15-1) and 1-benzyl-3-methylpiperidin-4-one (CAS 34737-89-8) highlight how methyl group placement alters the molecule’s electronic profile and steric bulk .
Research Findings and Structural Analysis
- Crystallographic Behavior : The compound’s puckering parameters (e.g., Cremer-Pople coordinates) can be modeled using crystallographic software like SHELX or ORTEP-III, with deviations from planarity influenced by methyl substituents .
- Synthetic Accessibility: The compound’s stereoselective synthesis likely involves chiral resolution or asymmetric catalysis, contrasting with non-chiral analogs that may be synthesized via simpler alkylation routes .
Biological Activity
(3R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-one;hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring structure with benzyl and dimethyl substituents, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and activity, which can lead to modulation of enzymatic reactions or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is critical for therapeutic applications in various diseases.
- Receptor Modulation : It can interact with neurotransmitter receptors, making it relevant in neurological and psychiatric contexts.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways. |
| Neurotransmitter Interaction | Modulates receptor activity related to neurotransmitters, impacting mood and cognition. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, suggesting possible applications in treating infections. |
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study investigated the compound's effects on neurotransmitter systems in animal models. Results indicated that it could enhance dopaminergic activity, suggesting potential benefits for conditions like depression and anxiety .
- Antimicrobial Activity : Research demonstrated that the compound exhibited significant antibacterial properties against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
- Enzyme Interaction Analysis : Detailed kinetic studies revealed that this compound could effectively inhibit specific enzymes involved in cancer cell metabolism, providing insights into its potential as an anticancer agent .
Synthesis and Structural Features
The synthesis of this compound typically involves asymmetric reduction techniques to ensure the desired stereochemistry. The presence of both benzyl and dimethyl groups enhances its reactivity and biological profile.
Synthetic Routes:
- Asymmetric Reduction : Utilizing chiral catalysts to achieve high enantioselectivity.
- Continuous Flow Reactors : Applied in industrial settings for efficient synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one hydrochloride?
- Methodological Answer : Utilize asymmetric catalysis or chiral resolution techniques. For example, chiral auxiliaries or enantioselective hydrogenation can enforce the (3R,5S) configuration. Evidence from chiral piperidine derivatives (e.g., Enamine Ltd’s catalog) highlights the use of stereospecific reagents to control ring substituents . Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry, ensuring retention of stereochemical integrity during benzylation and hydrochloride salt formation.
Q. Which analytical methods are most reliable for assessing the purity of this compound?
- Methodological Answer : Combine multiple techniques:
- Titration : Quantify hydrochloride content via acid-base titration with alcoholic sodium hydroxide, as described in pharmacopeial methods for piperidine derivatives .
- Spectroscopy : Confirm structural integrity using IR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., benzyl protons at ~7.3 ppm, methyl groups at ~1.2 ppm).
- Chromatography : Employ reverse-phase HPLC with UV detection to identify impurities (<2% threshold) .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions between solution-state NMR and solid-state X-ray data?
- Methodological Answer :
- Solution-State Analysis : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering or tautomerism). For example, piperidone rings often exhibit chair or boat conformations influenced by substituents .
- Solid-State Analysis : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to determine the dominant conformation. Discrepancies may arise from crystal packing forces absent in solution .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian or ORCA) to compare energy landscapes of conformers, reconciling experimental observations .
Q. How to design experiments to probe the compound’s reactivity as a chiral building block in medicinal chemistry?
- Methodological Answer :
- Derivatization Studies : React the piperidone’s ketone group with Grignard reagents or perform reductive amination to generate analogs. Monitor stereochemical outcomes via NOESY NMR or X-ray .
- Pharmacological Screening : Collaborate with biology teams to test derivatives for receptor binding (e.g., opioid or serotonin receptors), using radioligand assays. Reference similar piperidine-based intermediates in drug development pipelines .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (e.g., methanol/water mixtures) or slow evaporation with dichloromethane/hexane. Piperidine derivatives often require halogenated solvents for crystal growth .
- Salt Engineering : Explore counterion exchange (e.g., replacing Cl⁻ with BF₄⁻) to alter lattice energy.
- Cryocooling : Optimize cryoprotectants (e.g., glycerol) to reduce crystal disorder during data collection .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental molecular weights in mass spectrometry?
- Methodological Answer :
- Ionization Artifacts : For ESI-MS, check for adducts (e.g., [M+Na]⁺ or [M+H]⁺). Calibrate using a reference standard (e.g., sodium trifluoroacetate).
- Tautomerism : The piperidone’s keto-enol equilibrium may yield multiple peaks. Stabilize tautomers via pH control (e.g., acidic conditions favor the keto form) .
- Isotopic Patterns : Verify isotopic distribution matches theoretical values (e.g., Cl⁻ contributes a 3:1 M+2/M peak ratio) .
Stereochemical Considerations
Q. What advanced techniques confirm the (3R,5S) configuration in absence of X-ray data?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for enantiomers.
- Mosher’s Analysis : Derivatize secondary alcohols (if present) with Mosher’s acid and analyze ¹H NMR shifts.
- Crystallographic Databases : Cross-reference with structurally similar compounds (e.g., Enamine’s chiral piperidines) to infer configuration .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
